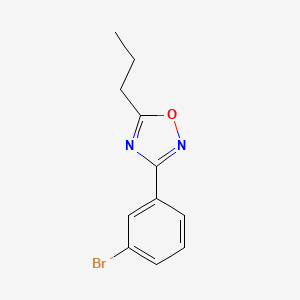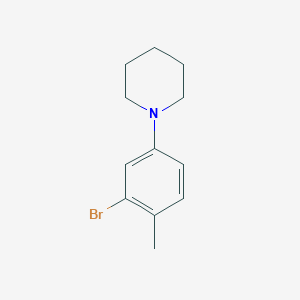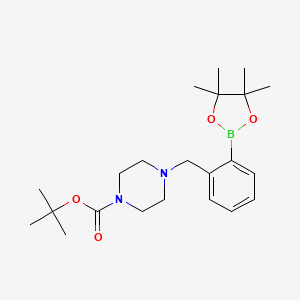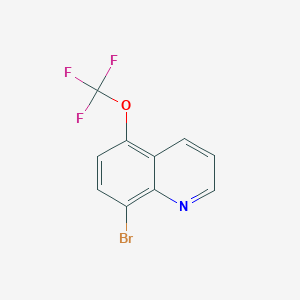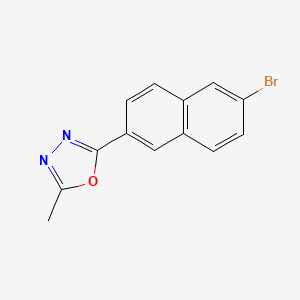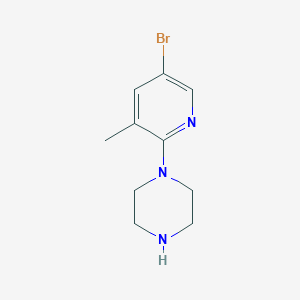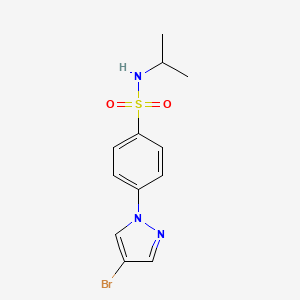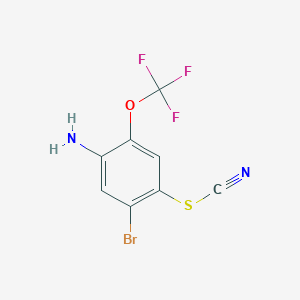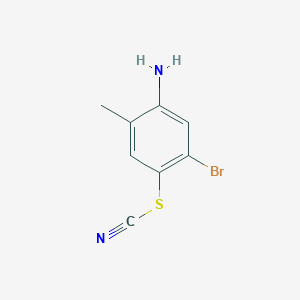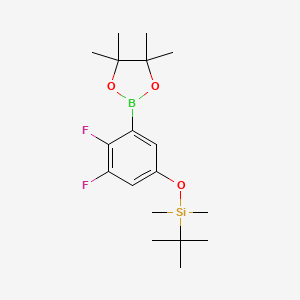
3-Phenyl-2-(pyridin-2-yl)propan-1-amine
Overview
Description
“3-Phenyl-2-(pyridin-2-yl)propan-1-amine” is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.296 . It is a compound that can be obtained from suppliers like eMolecules .
Molecular Structure Analysis
The molecular structure of “3-Phenyl-2-(pyridin-2-yl)propan-1-amine” consists of a phenyl group, a pyridin-2-yl group, and a propan-1-amine group .Scientific Research Applications
1. Chemodivergent Synthesis
- Application Summary : This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
- Methods of Application : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
- Results : The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .
2. Synthesis of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives
- Application Summary : This compound is used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .
- Methods of Application : The synthesis was catalyzed by magnesium oxide nanoparticles .
- Results : The synthesized derivatives showed promising biological activities such as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .
3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Application Summary : This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
- Methods of Application : The synthesis process was not detailed in the source .
- Results : The synthesized derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
4. Pyrrolidine in Drug Discovery
- Application Summary : This compound is used in the synthesis of pyrrolidine derivatives, which are known for their wide range of pharmacological activities .
- Methods of Application : The synthesis process was not detailed in the source .
- Results : The synthesized pyrrolidine derivatives showed promising biological activities .
5. Synthesis of Novel Heterocyclic Compounds
- Application Summary : This compound is used in the synthesis of novel heterocyclic compounds with potential biological activities .
- Methods of Application : The synthesis process was not detailed in the source .
- Results : The synthesized compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
6. Chemodivergent Synthesis
- Application Summary : This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .
- Methods of Application : The synthesis process was not detailed in the source .
- Results : The synthesized compounds showed significant biological and therapeutic value .
4. Pyrrolidine in Drug Discovery
- Application Summary : This compound is used in the synthesis of pyrrolidine derivatives, which are known for their wide range of pharmacological activities .
- Methods of Application : The synthesis process was not detailed in the source .
- Results : The synthesized pyrrolidine derivatives showed promising biological activities .
5. Synthesis of Novel Heterocyclic Compounds
- Application Summary : This compound is used in the synthesis of novel heterocyclic compounds with potential biological activities .
- Methods of Application : The synthesis process was not detailed in the source .
- Results : The synthesized compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
6. Chemodivergent Synthesis
- Application Summary : This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .
- Methods of Application : The synthesis process was not detailed in the source .
- Results : The synthesized compounds showed significant biological and therapeutic value .
properties
IUPAC Name |
3-phenyl-2-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-11-13(14-8-4-5-9-16-14)10-12-6-2-1-3-7-12/h1-9,13H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFXXFICMQGLRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-(pyridin-2-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



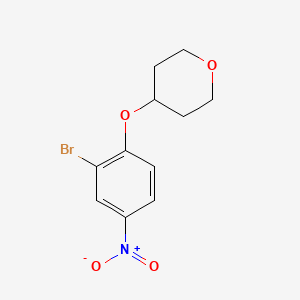
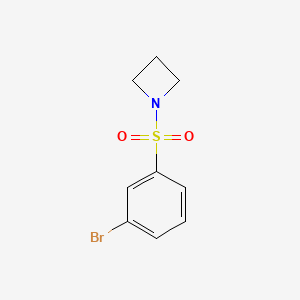
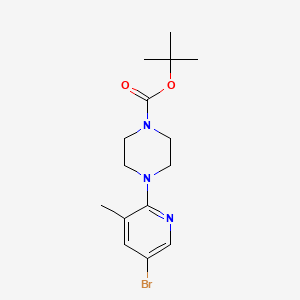
![(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B1373268.png)
